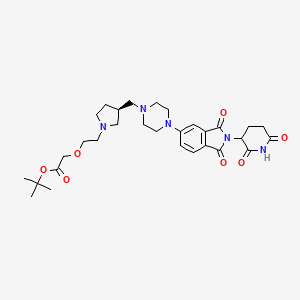
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is a synthetic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of Thalidomide Derivative: Thalidomide is reacted with piperazine under controlled conditions to form a thalidomide-piperazine intermediate.
Introduction of Pyrrolidine Moiety: The intermediate is then reacted with (S)-CH2-pyrrolidine under basic conditions to introduce the pyrrolidine moiety.
Esterification: The resulting compound is esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit angiogenesis or modulate the immune response.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Piperazine Derivatives: Used in various therapeutic applications, including as anthelmintics and antipsychotics.
Pyrrolidine Derivatives: Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of structural elements from thalidomide, piperazine, and pyrrolidine, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C30H41N5O7 |
|---|---|
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C30H41N5O7/c1-30(2,3)42-26(37)19-41-15-14-32-9-8-20(17-32)18-33-10-12-34(13-11-33)21-4-5-22-23(16-21)29(40)35(28(22)39)24-6-7-25(36)31-27(24)38/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,31,36,38)/t20-,24?/m1/s1 |
Clave InChI |
YPCBLSDLKWQGJV-CGHJUBPDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)COCCN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
SMILES canónico |
CC(C)(C)OC(=O)COCCN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


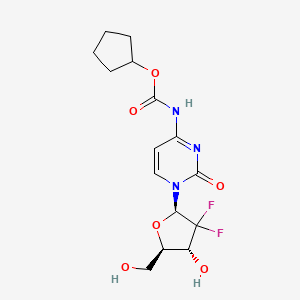


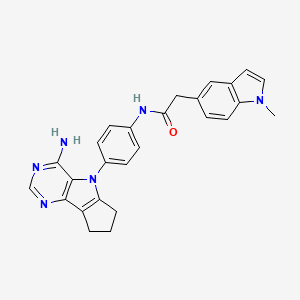


![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
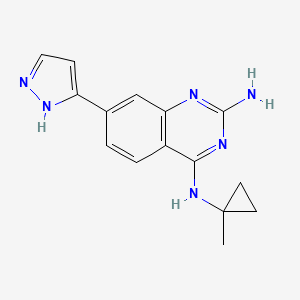
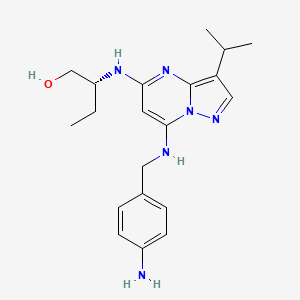
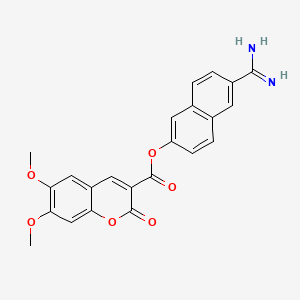

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)


